2-N-[(4-methylphenyl)methyl]thiophene-2,5-disulfonamide
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Overview
Description
THIOPHENE-2,5-DISULFONIC ACID 2-AMIDE-5-(4-METHYL-BENZYLAMIDE): is an organic compound belonging to the class of toluenes, which are compounds containing a benzene ring with a methane group. This compound is characterized by its complex structure, which includes a thiophene ring substituted with sulfonic acid and amide groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of THIOPHENE-2,5-DISULFONIC ACID 2-AMIDE-5-(4-METHYL-BENZYLAMIDE) typically involves the reaction of thiophene derivatives with sulfonating agents under controlled conditions. The process may include steps such as nitration, reduction, and amide formation. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonation and amide formation processes. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality THIOPHENE-2,5-DISULFONIC ACID 2-AMIDE-5-(4-METHYL-BENZYLAMIDE) .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions may convert the sulfonic acid groups to thiols or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted thiophene derivatives .
Scientific Research Applications
Chemistry: THIOPHENE-2,5-DISULFONIC ACID 2-AMIDE-5-(4-METHYL-BENZYLAMIDE) is used as a building block in organic synthesis, particularly in the development of novel thiophene-based materials and compounds .
Biology: In biological research, this compound is studied for its potential interactions with enzymes and proteins, particularly carbonic anhydrase .
Medicine: The compound’s interactions with biological targets make it a candidate for drug development, particularly in the design of enzyme inhibitors .
Industry: In the industrial sector, THIOPHENE-2,5-DISULFONIC ACID 2-AMIDE-5-(4-METHYL-BENZYLAMIDE) is used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of THIOPHENE-2,5-DISULFONIC ACID 2-AMIDE-5-(4-METHYL-BENZYLAMIDE) involves its interaction with molecular targets such as carbonic anhydrase. The compound binds to the active site of the enzyme, inhibiting its activity and affecting various physiological processes . The pathways involved include enzyme inhibition and modulation of metabolic processes .
Comparison with Similar Compounds
- Thiophene-2,5-diamine
- Thiophene-2-carboxylic acid
- Thiophene-2-sulfonic acid
Comparison: THIOPHENE-2,5-DISULFONIC ACID 2-AMIDE-5-(4-METHYL-BENZYLAMIDE) is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Unlike its analogs, this compound exhibits specific interactions with carbonic anhydrase, making it a valuable tool in enzyme inhibition studies .
Properties
CAS No. |
220402-80-2 |
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Molecular Formula |
C12H14N2O4S3 |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
2-N-[(4-methylphenyl)methyl]thiophene-2,5-disulfonamide |
InChI |
InChI=1S/C12H14N2O4S3/c1-9-2-4-10(5-3-9)8-14-21(17,18)12-7-6-11(19-12)20(13,15)16/h2-7,14H,8H2,1H3,(H2,13,15,16) |
InChI Key |
GUNRMHMEAWSZQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(S2)S(=O)(=O)N |
Origin of Product |
United States |
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